3-Chloro-2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
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Overview
Description
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains both pyridine and thiazole rings The presence of a trifluoromethyl group and a chlorine atom in its structure makes it a compound of interest in various fields, including medicinal chemistry and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated pyridine derivative under basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole ring.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use in the development of pesticides and herbicides due to its unique chemical properties.
Material Science: It is investigated for its potential use in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-3-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 3-chloro-2-[2-(pyridin-3-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine
- 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-5-yl]-5-(trifluoromethyl)pyridine
Uniqueness
The unique combination of the trifluoromethyl group, chlorine atom, and the specific arrangement of the pyridine and thiazole rings in 3-chloro-2-[2-(pyridin-2-yl)-1,3-thiazol-4-yl]-5-(trifluoromethyl)pyridine gives it distinct chemical properties. These properties include enhanced stability, specific reactivity patterns, and potential biological activity, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C14H7ClF3N3S |
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Molecular Weight |
341.7 g/mol |
IUPAC Name |
4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-pyridin-2-yl-1,3-thiazole |
InChI |
InChI=1S/C14H7ClF3N3S/c15-9-5-8(14(16,17)18)6-20-12(9)11-7-22-13(21-11)10-3-1-2-4-19-10/h1-7H |
InChI Key |
CBOODZLZYUZNDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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